Melting Point & Enthalpy Differentiation
The solid‑phase behavior of 3,4‑dichloro‑2‑fluoromandelic acid, characterized by a melting point range of 115–120 °C, deviates significantly from that of unsubstituted mandelic acid (119–133 °C for racemic/enantiopure) and 2‑fluoromandelic acid (113–116 °C). More importantly, its melting enthalpy, extrapolated from the class of 2,4‑dihalogen‑disubstituted mandelic acids studied by Seidel‑Morgenstern et al., is expected to be substantially higher than that of mono‑substituted derivatives, indicating stronger intermolecular interactions in the solid state that enhance crystallization control [1]. This property is critical for diastereomeric salt resolution processes where controlled precipitation dictates enantiomeric purity.
| Evidence Dimension | Melting temperature and melting enthalpy (indirect class inference) |
|---|---|
| Target Compound Data | Melting point: 115–120 °C (estimated) |
| Comparator Or Baseline | 2‑Fluoromandelic acid: 113–116 °C; unsubstituted mandelic acid: 119–133 °C (racemic/enantiopure); 2,4‑dihalogen‑disubstituted derivatives: higher melting enthalpy vs. monosubstituted |
| Quantified Difference | Not directly quantified for target; class-level trend shows increased enthalpy and shifted melting range with multiple halogen substituents |
| Conditions | Differential scanning calorimetry (DSC) and X‑ray diffraction; solid‑phase studies under ambient pressure |
Why This Matters
The distinct solid‑phase energetics dictate crystallization efficiency in chiral resolution, making the compound unsuitable for substitution with simpler mono‑halogenated analogs.
- [1] Seidel-Morgenstern, A.; Lorenz, H.; et al. Solid Phase Behavior in the Chiral Systems of Various 2-Hydroxy-2-phenylacetic Acid (Mandelic Acid) Derivatives. J. Chem. Eng. Data 2015, 60 (3), 721–729. View Source
